Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)-
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Overview
Description
It exhibits anti-proliferative effects on Hs746T cells and selectively inhibits c-Met with an IC50 value of 7 nM . This compound has shown potential as an antineoplastic agent, making it a significant subject of interest in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-187745 involves several steps:
Cyclization: (R,R)-N,N’-dimethylcyclohexane-1,2-diamine is cyclized with phosphorus trichloride in the presence of triethylamine in tetrahydrofuran to form octahydro-1,3,2-benzodiazaphosphole.
Condensation: This intermediate is then condensed with 4-(3-phenoxyphenyl)butanal using bis(trimethylsilyl)acetamide in dichloromethane, yielding a silylated butanol.
Deprotection: The desired isomer is deprotected with tetrabutylammonium fluoride in tetrahydrofuran to afford the free butanol.
Esterification: The free butanol is esterified with zinc N,N-dimethyldithiocarbamate using triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran, forming a dithiocarbamic ester.
Hydrolysis: The ester is hydrolyzed with hydrochloric acid in acetonitrile to yield the free phosphonic acid.
Industrial Production Methods
Industrial production methods for BMS-187745 are not extensively documented in the public domain. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
BMS-187745 undergoes several types of chemical reactions, including:
Oxidation: The final step in its synthesis involves oxidation of the phosphonic acid to a sulfonic acid.
Condensation: The intermediate compounds are formed through condensation reactions.
Hydrolysis: Hydrolysis is used to convert esters to acids.
Common Reagents and Conditions
Oxidation: Formic acid and hydrogen peroxide in acetic acid.
Condensation: Bis(trimethylsilyl)acetamide in dichloromethane.
Hydrolysis: Hydrochloric acid in acetonitrile.
Major Products
The major product formed from these reactions is the target compound, BMS-187745, which is a sulfonic acid derivative.
Scientific Research Applications
BMS-187745 has several scientific research applications:
Cancer Research: As a potent HGFR inhibitor, it is used in studies related to cancer therapy, particularly in inhibiting the growth of cancer cells.
Pharmacokinetics: Studies have been conducted to estimate and compare the oral bioavailability of BMS-187745 and its prodrug, BMS-188494.
Biological Studies: It is used to study the effects of HGFR inhibition on various biological processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
BMS-188494: A prodrug of BMS-187745 that degrades into a monoester form and a free acid form, BMS-187745.
Zaragozic Acids: A family of fungal metabolites that are competitive inhibitors of squalene synthase.
Uniqueness
BMS-187745 is unique due to its potent and selective inhibition of HGFR, making it a valuable compound in cancer research. Its ability to inhibit c-Met with a low IC50 value highlights its effectiveness compared to other similar compounds.
Properties
CAS No. |
157126-18-6 |
---|---|
Molecular Formula |
C16H19O7PS |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(1S)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid |
InChI |
InChI=1S/C16H19O7PS/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22)/t16-/m0/s1 |
InChI Key |
RCGCZPXSRLLKCK-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)(O)O)S(=O)(=O)O |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |
Appearance |
Solid powder |
157126-18-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS187745; BMS 187745 BMS-187745 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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